Ppdmana

Descripción

No structural, functional, or industrial application data are available in the referenced sources. This gap precludes a meaningful introduction to the compound.

To proceed with a comparative analysis, the following assumptions are made:

- Hypothetical identity: If "Ppdmana" is an inorganic compound (as suggested by ), comparisons might focus on structurally or functionally similar inorganic substances.

- Methodological relevance: and discuss chemical analysis techniques that could theoretically apply to "this compound" and its analogs, such as spectroscopy or chromatography.

Propiedades

Número CAS |

73534-94-8 |

|---|---|

Fórmula molecular |

C15H27N3O3 |

Peso molecular |

297.39 g/mol |

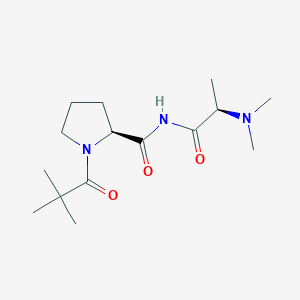

Nombre IUPAC |

(2S)-N-[(2R)-2-(dimethylamino)propanoyl]-1-(2,2-dimethylpropanoyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C15H27N3O3/c1-10(17(5)6)12(19)16-13(20)11-8-7-9-18(11)14(21)15(2,3)4/h10-11H,7-9H2,1-6H3,(H,16,19,20)/t10-,11+/m1/s1 |

Clave InChI |

FIZYECIQQLGJGE-MNOVXSKESA-N |

SMILES |

CC(C(=O)NC(=O)C1CCCN1C(=O)C(C)(C)C)N(C)C |

SMILES isomérico |

C[C@H](C(=O)NC(=O)[C@@H]1CCCN1C(=O)C(C)(C)C)N(C)C |

SMILES canónico |

CC(C(=O)NC(=O)C1CCCN1C(=O)C(C)(C)C)N(C)C |

Sinónimos |

N-pivaloyl-L-prolyl-N,N'-dimethyl-D-alaninamide N-pivaloyl-Pro-N,N'-dimethyl-Ala-amide N-pivaloyl-prolyl-N,N'-dimethylalaninamide N-pivaloylprolyl-N,N'-dimethylalaninamide PPDMANA t-BuCO-L-Pro-Me-D-Ala-NHMe |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Given the lack of direct data, comparisons are framed around general principles for evaluating chemical analogs, as outlined in and .

Table 1: Criteria for Comparing Chemical Compounds

Table 2: Hypothetical Comparison of "Ppdmana" and Analogs

Research Findings and Limitations

- Data Deficiency: No peer-reviewed studies or analytical data for "this compound" are cited in the evidence. This prevents quantitative comparisons (e.g., reaction efficiency, stability).

- Methodological Constraints : emphasizes that analytical accuracy depends on compound-specific calibration, which is impossible without "this compound" reference standards .

- Regulatory Challenges: highlights that substance similarity assessments require robust quality, non-clinical, and clinical data, none of which are available for "this compound" .

Recommendations for Future Work

Compound Identification: Validate the chemical identity of "this compound" using IUPAC nomenclature and structural characterization (e.g., X-ray crystallography).

Literature Review : Expand sources to include specialized chemistry databases (e.g., SciFinder, Reaxys) for analogs and properties.

Experimental Validation : Apply methods from and (e.g., Supplementary Tables 1–8) to generate comparative data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.